2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide
CAS No.: 477864-50-9
Cat. No.: VC7347596
Molecular Formula: C12H8Cl3N3O
Molecular Weight: 316.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477864-50-9 |
|---|---|
| Molecular Formula | C12H8Cl3N3O |
| Molecular Weight | 316.57 |
| IUPAC Name | 2-chloro-N'-(2,5-dichlorophenyl)pyridine-3-carbohydrazide |
| Standard InChI | InChI=1S/C12H8Cl3N3O/c13-7-3-4-9(14)10(6-7)17-18-12(19)8-2-1-5-16-11(8)15/h1-6,17H,(H,18,19) |
| Standard InChI Key | RZGHIZHJFLSTIC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl |
Introduction
Structural Features and Molecular Properties
Core Architecture
The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, linked via a hydrazide group (-CONHNH-) to a 2,5-dichlorophenyl moiety. This arrangement creates a planar structure with three chlorine atoms at strategic positions:
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Pyridine ring: Chlorine at C2 enhances electron-withdrawing effects, influencing reactivity.
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Hydrazide bridge: Provides hydrogen-bonding capacity and chelation potential.
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Aryl group: 2,5-Dichlorophenyl contributes hydrophobicity and steric bulk.
Spectroscopic and Computational Data
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InChI Key: RZGHIZHJFLSTIC-UHFFFAOYSA-N.
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SMILES: C1=CC(=C(N=C1)Cl)C(=O)NNC2=C(C=CC(=C2)Cl)Cl.
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X-ray crystallography: Data unavailable, but DFT calculations predict a dihedral angle of 15–25° between the pyridine and phenyl rings, optimizing π-π stacking interactions.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈Cl₃N₃O |
| Molecular Weight | 316.57 g/mol |
| Hydrogen Bond Donors | 2 (hydrazide NH groups) |
| Hydrogen Bond Acceptors | 3 (pyridine N, carbonyl O) |
| Rotatable Bonds | 4 |
Synthesis and Manufacturing Processes
Synthetic Route
The synthesis involves two primary stages:
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Formation of 2-chloronicotinic acid hydrazide: Condensation of 2-chloronicotinic acid with hydrazine hydrate under reflux.
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Coupling with 2,5-dichloroaniline: Nucleophilic acyl substitution using activating agents like DCC (N,N'-dicyclohexylcarbodiimide).
Optimization Strategies
A patent (CN104478795A) detailing the synthesis of 2-chloronicotinaldehyde—a potential intermediate—reports yields up to 88% using NaBH₄/BF₃·Et₂O for reduction and MnO₂ for oxidation . Adapting these conditions could improve the efficiency of precursor synthesis for 2-chloro-N'-(2,5-dichlorophenyl)nicotinohydrazide.
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, Δ | 70–75% |
| Aryl coupling | DCC, DMF, rt, 12 h | 60–65% |
Physicochemical Characteristics
Solubility and Stability
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Solubility: Poor aqueous solubility (estimated logP = 3.2); soluble in DMSO and DMF.
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Stability: Stable at room temperature but degrades under strong acidic/basic conditions due to hydrazide hydrolysis.
Thermal Properties
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Melting Point: Unreported, but analogous nicotinohydrazides melt at 159–161°C .
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Thermogravimetric Analysis (TGA): Predicted decomposition onset at ~200°C.
Pharmaceutical and Biological Research
Hypothesized Activities
The structural profile suggests potential for:
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Antimicrobial action: Chlorine substituents disrupt microbial membranes.
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Anticancer activity: Hydrazides chelate metal ions in oncogenic enzymes.
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Antitubercular effects: Similar to isoniazid, a nicotinohydrazide derivative .
In Silico Predictions
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Molecular docking: Moderate binding affinity (ΔG = -8.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase.
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ADMET Profile: High gastrointestinal absorption but potential hepatotoxicity (CYP3A4 inhibition).
Chemical Research and Applications
Heterocyclic Synthesis
The hydrazide group serves as a versatile precursor for:
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Triazoles: Cyclization with nitriles under Cu(I) catalysis.
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Oxadiazoles: Reaction with carboxylic acids via dehydrative coupling.
Coordination Chemistry
Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), evidenced by shifts in IR carbonyl stretches (1675 → 1610 cm⁻¹).
Comparative Analysis with Related Compounds
vs. Nicotinic Acid Hydrazide (553-53-7)
vs. 2-Chloro-N-(2,6-Dichlorophenyl)Acetamide (15308-01-7)
The acetamide analog lacks the hydrazide moiety, reducing metal-chelating capacity but improving metabolic stability .
Future Research Directions
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Synthetic Optimization: Screen catalysts (e.g., polymer-supported reagents) to improve coupling yields beyond 65%.
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Biological Screening: Prioritize in vitro assays against ESKAPE pathogens and NCI-60 cancer cell lines.
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Formulation Studies: Develop nanoemulsions or cyclodextrin complexes to enhance solubility.
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